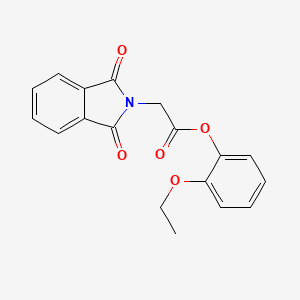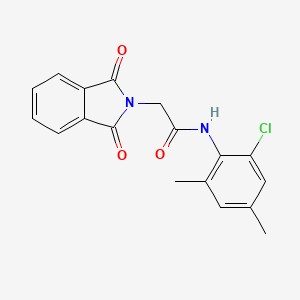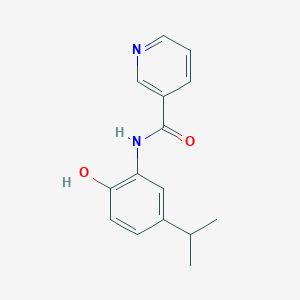
2-ethoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, utilizing specific reagents and conditions to achieve the desired product. For example, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated for the synthesis of hydroxamic acids and ureas from carboxylic acids, achieving good yields without racemization under milder and simpler reaction conditions (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular and supramolecular structures of similar compounds have been reported, showcasing the torsion angle between rings and the twist of substituent groups relative to the mean plane of the ring. These structural features are directed by various intermolecular interactions, including hydrogen bonds and dipole interactions, contributing to the supramolecular structure of the compounds (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often leverage the reactivity of specific functional groups to produce a range of derivatives. The triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates is an example of such a reaction, yielding products in good yields and showcasing dynamic NMR studies to investigate atropisomerism (Yavari et al., 2002).
Propriétés
IUPAC Name |
(2-ethoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-2-23-14-9-5-6-10-15(14)24-16(20)11-19-17(21)12-7-3-4-8-13(12)18(19)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBLWRMWAPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)

![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)